molecular formula C13H16O3 B11888899 (Indan-5-yloxy)-acetic acid ethyl ester

(Indan-5-yloxy)-acetic acid ethyl ester

Cat. No.: B11888899
M. Wt: 220.26 g/mol
InChI Key: VSLWQMNRYXBUGY-UHFFFAOYSA-N
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Description

Ethyl 2-((2,3-dihydro-1H-inden-5-yl)oxy)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an indene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2,3-dihydro-1H-inden-5-yl)oxy)acetate typically involves the esterification of 2-((2,3-dihydro-1H-inden-5-yl)oxy)acetic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-((2,3-dihydro-1H-inden-5-yl)oxy)acetate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2,3-dihydro-1H-inden-5-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group under basic conditions.

Major Products

    Oxidation: 2-((2,3-dihydro-1H-inden-5-yl)oxy)acetic acid.

    Reduction: 2-((2,3-dihydro-1H-inden-5-yl)oxy)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((2,3-dihydro-1H-inden-5-yl)oxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-((2,3-dihydro-1H-inden-5-yl)oxy)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The indene moiety may interact with specific enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((2,3-dihydro-1H-indol-5-yl)oxy)acetate: Similar structure but contains an indole moiety instead of an indene.

    Ethyl 2-((2,3-dihydro-1H-inden-5-yl)oxy)propanoate: Similar structure but with a propanoate ester group.

Uniqueness

Ethyl 2-((2,3-dihydro-1H-inden-5-yl)oxy)acetate is unique due to the presence of the indene moiety, which imparts specific chemical and biological properties. Its structural features make it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate

InChI

InChI=1S/C13H16O3/c1-2-15-13(14)9-16-12-7-6-10-4-3-5-11(10)8-12/h6-8H,2-5,9H2,1H3

InChI Key

VSLWQMNRYXBUGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC2=C(CCC2)C=C1

Origin of Product

United States

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